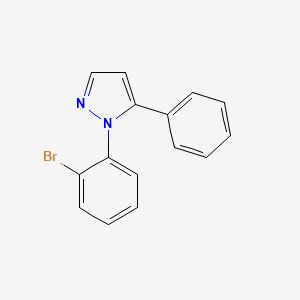

1-(2-bromophenyl)-5-phenyl-1H-pyrazole

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

299162-73-5 |

|---|---|

Molekularformel |

C15H11BrN2 |

Molekulargewicht |

299.16 g/mol |

IUPAC-Name |

1-(2-bromophenyl)-5-phenylpyrazole |

InChI |

InChI=1S/C15H11BrN2/c16-13-8-4-5-9-15(13)18-14(10-11-17-18)12-6-2-1-3-7-12/h1-11H |

InChI-Schlüssel |

GKMLGQFIARWSRV-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C2=CC=NN2C3=CC=CC=C3Br |

Herkunft des Produkts |

United States |

Strategic Synthetic Methodologies for 1 2 Bromophenyl 5 Phenyl 1h Pyrazole

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of 1-(2-bromophenyl)-5-phenyl-1H-pyrazole provides a logical framework for devising its synthesis. The most common disconnection strategy for the pyrazole (B372694) ring involves breaking the N1-C5 and N2-C3 bonds. This approach leads to two key synthons: a hydrazine (B178648) component and a three-carbon (C3) carbonyl component.

For the target molecule, this disconnection points to (2-bromophenyl)hydrazine as the N1-N2 source and a 1,3-dicarbonyl compound, such as 1-phenylpropane-1,3-dione or its synthetic equivalent, as the C3-C4-C5 backbone. An alternative disconnection across the N1-C2 and C4-C5 bonds is also feasible, suggesting other precursor types, such as those used in cycloaddition reactions.

Pyrazole Ring Formation Methodologies

The formation of the pyrazole ring is the critical step in the synthesis of the target compound. The primary methods include condensation reactions, cycloaddition reactions, and transition metal-catalyzed cyclizations.

The reaction between a hydrazine and a 1,3-dicarbonyl compound is a cornerstone of pyrazole synthesis. This method is widely applicable and can be adapted to produce a vast array of substituted pyrazoles.

The Knorr pyrazole synthesis, first reported by Ludwig Knorr, is the most classic and widely used method for preparing pyrazoles. chemhelpasap.com It involves the acid-catalyzed cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound. slideshare.netslideshare.net In the context of synthesizing this compound, this would involve the reaction of (2-bromophenyl)hydrazine with a suitable 1-phenyl-1,3-dicarbonyl precursor.

A significant challenge in the Knorr synthesis, when using unsymmetrical 1,3-diketones, is the control of regioselectivity. The reaction can potentially yield two isomeric pyrazoles. For instance, the reaction of (2-bromophenyl)hydrazine with an unsymmetrical β-ketoester can lead to the formation of either the 1,5-disubstituted or the 1,3-disubstituted product. chemhelpasap.com The reaction conditions, including the pH and the nature of the substituents on both reactants, can influence the isomeric ratio. Generally, the more nucleophilic nitrogen of the hydrazine attacks the more electrophilic carbonyl carbon first.

Table 1: Examples of Knorr-type Synthesis for 1,5-Disubstituted Pyrazoles

| Hydrazine Reactant | 1,3-Dicarbonyl Reactant | Catalyst/Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| Phenylhydrazine (B124118) | Ethyl acetoacetate | Nano-ZnO / Solvent-free | 3-methyl-1-phenyl-1H-pyrazol-5-ol | 95% | nih.gov |

| Arylhydrazines | 1,3-Diketones | N,N-dimethylacetamide | 1-Aryl-3,4,5-substituted pyrazoles | 59-98% | mdpi.com |

| Phenylhydrazine | Acetophenones / Acetic Acid | Ethanol | Phenylhydrazones (precursors) | N/A | mdpi.com |

| Hydrazine Hydrate | Ethyl benzoylacetate | 1-Propanol / Acetic Acid | 5-Phenyl-3H-pyrazol-3-one | High | chemhelpasap.com |

To overcome the limitations of classical methods, such as harsh conditions or poor regioselectivity, various modified and catalytic condensation routes have been developed. These often employ catalysts to enhance reaction rates and selectivity under milder conditions. For example, a cerium-based heterogeneous catalyst, [Ce(L-Pro)2]2(Oxa), has been used effectively for the synthesis of pyrazoles from 1,3-dicarbonyl compounds and phenylhydrazine at room temperature. rsc.org Similarly, multicomponent reactions (MCRs) offer an efficient pathway, allowing for the in situ generation of the 1,3-dicarbonyl compound from simpler precursors, which then reacts with the hydrazine in a one-pot process. nih.govbeilstein-journals.org Silver-catalyzed condensation of chalcones with hydrazines also provides an efficient route to pyrazole derivatives. nih.gov

Table 2: Modified and Catalytic Condensation Methods for Pyrazole Synthesis

| Reactants | Catalyst/Conditions | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| Phenylhydrazine, Aldehydes, Malononitrile | Sodium p-toluenesulfonate (NaPTS) / Water | 5-Aminopyrazole-4-carbonitriles | Green protocol, rapid reaction | mdpi.comrsc.org |

| Arylhydrazines, Malononitrile derivatives | FeCl3/PVP / Water/PEG-400 | 4-Amino-1-aryl-1H-pyrazole-4-carbonitriles | Homogenous catalytic system | mdpi.com |

| 1,3-Diketones, Phenylhydrazine | [Ce(L-Pro)2]2(Oxa) / Ethanol | 1,3,5-Trisubstituted Pyrazoles | Heterogeneous recyclable catalyst | rsc.org |

| Chalcone, p-((t-butyl)phenyl)hydrazine | Cu(OTf)2 / [BMIM-PF6] | 1,3,5-Trisubstituted Pyrazoles | Ionic liquid catalyst system | nih.gov |

The [3+2] cycloaddition reaction, particularly the 1,3-dipolar cycloaddition, is a powerful and atom-economical method for constructing the pyrazole ring. nih.gov This strategy typically involves the reaction of a 1,3-dipole, such as a diazo compound or a nitrilimine, with a dipolarophile, which is usually an alkyne or an alkene. researchgate.net

For the synthesis of this compound, a plausible route involves the cycloaddition of a diazo compound with a phenyl-substituted alkyne. Alternatively, a nitrilimine, generated in situ from a hydrazonoyl halide, can react with an alkyne. These methods often provide high regioselectivity. researchgate.net Transition-metal-free versions of these reactions have been developed, for instance, the intramolecular 1,3-dipolar cycloaddition of alkyne-tethered N-tosylhydrazones, which proceeds under mild conditions to yield fused polycyclic pyrazoles. acs.org

Table 3: Pyrazole Synthesis via 1,3-Dipolar Cycloaddition

| 1,3-Dipole Precursor | Dipolarophile | Conditions | Product Type | Key Feature | Reference |

|---|---|---|---|---|---|

| Alkyne-tethered N-Tosylhydrazones | Intramolecular Alkyne | Base, Heat | Fused Polycyclic Pyrazoles | Transition-metal-free intramolecular cycloaddition | acs.org |

| Ethyl diazoacetate (in situ) | Alkynes | TPGS-750-M / Water | Disubstituted Pyrazoles | Aqueous micellar catalysis, pH-dependent regioselectivity | unisi.it |

| Diazoacetonitrile | Nitroolefins | Base | Multisubstituted Cyanopyrazoles | Transition-metal-free, high regioselectivity | organic-chemistry.org |

| Diazo compounds | Alkenes | N/A | Functionalized Pyrazoles | Atom-economic strategy | nih.gov |

Modern synthetic chemistry has seen a surge in the use of transition metals to catalyze the formation of heterocyclic rings, including pyrazoles. These methods often offer excellent regioselectivity and functional group tolerance under mild conditions. mdpi.com

One prominent strategy is the electrophilic cyclization of α,β-alkynic hydrazones. For the target compound, this would entail the synthesis of a hydrazone from (2-bromophenyl)hydrazine and a phenyl-substituted propargyl aldehyde or ketone. Subsequent treatment with a copper(I) salt, such as CuI, mediates the cyclization to afford the desired 1,5-disubstituted pyrazole in good to excellent yields. acs.org Other transition metals like palladium, rhodium, and gold have also been employed in various pyrazole syntheses, including C-H functionalization of pre-formed pyrazole rings or catalytic cyclization of suitable precursors. rsc.orgresearchgate.netrsc.org For example, rhodium catalysis can be used for the addition-cyclization of hydrazines with alkynes to produce highly substituted pyrazoles. organic-chemistry.org

Table 4: Transition Metal-Catalyzed Pyrazole Synthesis

| Precursors | Catalyst | Reaction Type | Product Type | Key Feature | Reference |

|---|---|---|---|---|---|

| α,β-Alkynic Hydrazones | CuI / Triethylamine | Electrophilic Cyclization | Substituted Pyrazoles | Good yields, tolerates various functional groups | acs.org |

| Arylboronic acids, Boc-diimide, 1,3-Dicarbonyls | Copper catalyst | In situ Hydrazine Formation and Cyclocondensation | N-Functionalized Pyrazoles | One-pot process, broad scope | nih.gov |

| Hydrazones | ClBCat / Cu(OTf)2 | Aminoboration | Borylated Pyrazoles | Direct addition of B-N σ bonds to C-C π bonds | organic-chemistry.org |

| Enaminones, Hydrazine, Internal Alkynes | Rhodium(III) | C-H Activation / Annulation | Fused Tricyclic Pyrazoles | Multicomponent reaction | rsc.org |

Transition Metal-Catalyzed Cyclization Processes for Pyrazole Core Formation

Mechanistic Insights into Metal-Mediated Ring Closure

The classical and most common synthesis of the pyrazole ring involves the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. nih.gov For the target molecule, this would involve the reaction of a 1-phenyl-1,3-dicarbonyl species with (2-bromophenyl)hydrazine.

The mechanism of this acid- or base-catalyzed cyclization proceeds through an initial nucleophilic attack of the hydrazine nitrogen onto one of the carbonyl carbons of the dicarbonyl compound, forming a hydrazone intermediate. This is followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. The final step involves the dehydration of the resulting pyrazolidine (B1218672) intermediate to yield the aromatic pyrazole ring.

Metal catalysis can play a crucial role in promoting this transformation. For instance, copper triflate has been used to catalyze the condensation of chalcones with hydrazines. nih.gov The Lewis acidic metal center can coordinate to the carbonyl oxygen atoms of the 1,3-dicarbonyl compound, thereby increasing their electrophilicity and facilitating the initial nucleophilic attack by the hydrazine. This coordination can also influence the regioselectivity of the reaction, which is a critical consideration when using unsymmetrical 1,3-dicarbonyls. While direct mechanistic studies on the synthesis of this compound are not extensively reported, the general principles of metal-catalyzed pyrazole synthesis provide a foundational understanding of this key ring-forming process.

Post-Cyclization Functionalization Strategies for Aryl Substituent Installation

An alternative and highly versatile approach to synthesizing this compound involves the formation of a pyrazole core followed by the sequential introduction of the aryl substituents. This strategy allows for greater modularity and the ability to generate diverse analogues from a common intermediate.

N-Arylation Methods for 1-(2-bromophenyl) Moiety Installation

The introduction of the 2-bromophenyl group onto the N1 position of a pre-formed 5-phenyl-1H-pyrazole is a key step in this synthetic strategy.

The Ullmann condensation and the Buchwald-Hartwig amination are powerful copper- and palladium-catalyzed cross-coupling reactions, respectively, for the formation of C-N bonds. acs.orgresearchgate.net These methods are widely applicable to the N-arylation of various nitrogen-containing heterocycles, including pyrazoles. organic-chemistry.org

In the context of synthesizing this compound, this would involve the reaction of 5-phenyl-1H-pyrazole with 1-bromo-2-iodobenzene (B155775) or 1,2-dibromobenzene. The Ullmann-type reaction typically employs a copper catalyst, often in the form of copper(I) iodide (CuI), a base such as potassium carbonate or phosphate, and a high-boiling point solvent. evitachem.com The Buchwald-Hartwig reaction, on the other hand, utilizes a palladium catalyst, such as Pd₂(dba)₃, in combination with a specialized phosphine (B1218219) ligand and a base. researchgate.net

The general mechanism for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the pyrazole anion to the palladium center. Reductive elimination from this complex then yields the N-arylated pyrazole and regenerates the Pd(0) catalyst. The choice of ligand is critical for the efficiency of the catalytic cycle.

| Reaction | Catalyst System | Base | Solvent | Typical Temperature (°C) |

| Ullmann-type N-Arylation | CuI / Ligand | K₂CO₃ or K₃PO₄ | DMF or Toluene | 80-140 |

| Buchwald-Hartwig N-Arylation | Pd(OAc)₂ or Pd₂(dba)₃ / Phosphine Ligand | NaOtBu or Cs₂CO₃ | Toluene or Dioxane | 80-110 |

This table presents typical conditions for N-arylation reactions of pyrazoles and may require optimization for the specific synthesis of this compound.

Beyond the classical cross-coupling reactions, other methods for the N-arylation of pyrazoles have been developed. These can include reactions involving arynes, which can be generated in situ from ortho-substituted aryl precursors. Copper catalysis can be employed to direct the arylation of pyrazoles with arynes, sometimes offering different regioselectivity compared to traditional cross-coupling methods. nih.gov Additionally, catalyst-free N-arylation methods have been reported for certain activated substrates, though these may be less general. organic-chemistry.org

C-Arylation Methods for 5-phenyl Moiety Installation

The introduction of the phenyl group at the C5 position of a 1-(2-bromophenyl)-1H-pyrazole intermediate represents another key functionalization step.

Direct C-H activation has emerged as a powerful and atom-economical strategy for the arylation of heterocycles. researchgate.net In the case of pyrazoles, the C5 position is generally the most reactive towards C-H functionalization. academie-sciences.fr This approach would involve the direct coupling of a 1-(2-bromophenyl)-1H-pyrazole with an arylating agent like a phenyl halide or phenylboronic acid, mediated by a transition metal catalyst, typically palladium. academie-sciences.frnih.gov

The mechanism of palladium-catalyzed direct C-H arylation often involves the pyrazole acting as a directing group, coordinating to the palladium center and facilitating the cleavage of the adjacent C-H bond. This forms a cyclometalated intermediate, which can then undergo reaction with the arylating agent to form the C-C bond and regenerate the active catalyst. The use of a blocking group at the C4 position, such as an ester, can be employed to ensure exclusive arylation at the C5 position. academie-sciences.fr

Recent advancements have demonstrated that the pyrazole ring itself can serve as an effective directing group for palladium-catalyzed C-H arylation, enabling the functionalization of various positions on the pyrazole core with high regiocontrol. nih.govcapes.gov.br This strategy avoids the need for pre-functionalized pyrazole substrates (e.g., halogenated pyrazoles), making it a more efficient synthetic route.

| Method | Catalyst | Oxidant/Additive | Arylating Agent |

| Pd-Catalyzed C-H Arylation | Pd(OAc)₂ | Ag₂O or K₂CO₃ | Phenyl Iodide |

| Pd-Catalyzed C-H Arylation | Pd(OAc)₂ | various | Phenyl Bromide |

This table provides examples of catalyst systems used for the direct C-H arylation of pyrazoles. Specific conditions would need to be optimized for the substrate.

Cross-Coupling Strategies at Pyrazole C5 Position

The introduction of an aryl group at the C5 position of a pyrazole ring is a key step in synthesizing 1,5-diarylpyrazoles. Palladium-catalyzed direct C-H bond functionalization has emerged as a powerful tool for this transformation, offering an alternative to classical methods like Stille or Suzuki coupling, which require pre-functionalized organometallic reagents. academie-sciences.fracademie-sciences.fr

Direct C-H arylation for pyrazoles can, however, present challenges in controlling regioselectivity, as C-H bonds at both C3 and C5 positions can be reactive. academie-sciences.fr To achieve selective arylation at the C5 position, one effective strategy involves the use of a removable blocking group at the C4 position. For instance, an ester group can be introduced at the C4 position of the pyrazole ring. This group effectively directs the arylation to the C5 position. Following the successful C5-arylation, the blocking group can be easily removed, for example, through decarboxylation, to yield the desired 5-arylated pyrazole. academie-sciences.fracademie-sciences.fr

One study demonstrated the viability of this approach by reacting ethyl 1-methylpyrazole-4-carboxylate with various aryl bromides using a phosphine-free Pd(OAc)₂ catalyst and KOAc as a base. academie-sciences.fr This method successfully yielded C5-arylated pyrazoles, showing tolerance to a wide range of functional groups on the aryl bromide. academie-sciences.fr Subsequently, the ester group at C4 was removed to afford the final product. academie-sciences.fr This strategy highlights a regioselective pathway to C5-arylated pyrazoles that could be adapted for the synthesis of this compound. academie-sciences.fracademie-sciences.fr

Palladium-catalyzed cross-coupling reactions are central to these strategies. nih.gov The choice of catalyst, ligand, base, and solvent system is crucial for optimizing reaction efficiency and regioselectivity. For example, Pd-catalyzed direct arylation of 5-chloropyrazoles has been shown to selectively yield 4-aryl pyrazoles, indicating the strong influence of existing substituents on the pyrazole ring on the reaction's regiochemical outcome. acs.org

Atom Economy and Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry and atom economy are increasingly integral to the design of synthetic routes for complex molecules like this compound. nih.govprimescholars.com Atom economy, a concept developed to measure the efficiency of a chemical reaction, calculates the proportion of reactant atoms that are incorporated into the desired final product. primescholars.comlibretexts.org Syntheses with high atom economy are inherently "greener" as they generate less waste. primescholars.com

Multicomponent reactions (MCRs) are a prime example of atom-economical processes, as they combine three or more reactants in a single step to form a product that contains the majority of the atoms from the starting materials. rsc.orgugm.ac.id The synthesis of pyrazole derivatives often employs MCRs, for instance, by condensing hydrazines, β-dicarbonyl compounds, and aldehydes. rsc.orgresearchgate.net These one-pot procedures are not only atom-economical but also reduce energy consumption, solvent use, and purification steps compared to traditional multi-step syntheses. ugm.ac.id

Solvent-Free and Aqueous Reaction Media Utilization

A key tenet of green chemistry is the reduction or elimination of hazardous organic solvents. thieme-connect.com Water is considered an ideal green solvent due to its abundance, non-toxicity, and non-flammability. thieme-connect.comresearchgate.net Numerous methods have been developed for synthesizing pyrazole derivatives in aqueous media. thieme-connect.comresearchgate.netacs.org These reactions are often facilitated by catalysts that are effective in water, such as sodium p-toluene sulfonate (NaPTS) or cetyltrimethylammonium bromide (CTAB), which can help solubilize organic reactants. rsc.orgthieme-connect.com The use of ultrasound irradiation can also promote reactions in aqueous systems, often leading to shorter reaction times and higher yields. researchgate.netrsc.org

Solvent-free synthesis represents another significant green chemistry approach. nih.goveurekaselect.com By eliminating the solvent entirely, this method minimizes waste, energy consumption for solvent removal, and hazards associated with solvent toxicity and flammability. nih.gov The synthesis of pyrazole derivatives can be achieved under solvent-free conditions, often by heating a mixture of the reactants with a solid catalyst. nih.goveurekaselect.com For example, 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) have been efficiently prepared by heating phenylhydrazine, ethyl acetoacetate, and an aldehyde with a recyclable silica-supported acid catalyst in a solvent-free environment. nih.gov Similarly, 1,3-diphenyl-5-arylpyrazoles were synthesized by heating 2,3-epoxy-1-phenyl-3-aryl-1-propanones with phenylhydrazine without any solvent. eurekaselect.com

Table 1: Comparison of Solvent Strategies in Pyrazole Synthesis

| Strategy | Catalyst Example | Conditions | Advantages | Reference(s) |

|---|---|---|---|---|

| Aqueous Media | Cetyltrimethylammonium bromide (CTAB) | One-pot, heating | Environmentally benign, reduced pollution | thieme-connect.com |

| Aqueous Media | Ceric ammonium (B1175870) nitrate (B79036) (CAN) | Ultrasound irradiation | High yields, short reaction times | rsc.org |

| Solvent-Free | Silica-bonded N-(propylaminobenzene)sulfonic acid (SBPASA) | 80 °C, 20 min | Energy saving, no solvent waste, catalyst recyclability | nih.gov |

| Solvent-Free | None | 230 °C, 1.5 h | Operational simplicity, no solvent | eurekaselect.com |

Catalytic Approaches for Reduced Waste Generation

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency and selectivity while minimizing waste. nih.gov The use of catalysts in stoichiometric amounts is replaced by catalytic amounts, which can be regenerated and reused. thieme-connect.com For pyrazole synthesis, a wide array of catalytic systems have been developed to reduce environmental impact. nih.gov

Heterogeneous catalysts are particularly advantageous as they are easily separated from the reaction mixture by simple filtration, allowing for their recovery and reuse over multiple cycles. nih.govnih.gov This simplifies product purification and significantly reduces waste. nih.gov Examples of recyclable heterogeneous catalysts used in pyrazole synthesis include:

Silica-supported catalysts: Such as silica-supported sulfuric acid or custom-designed silica-bonded sulfonic acids (e.g., SBPASA), which are thermally stable and effective in promoting condensations and cyclizations. thieme-connect.comnih.gov

Magnetic nanoparticles: Catalysts like Fe₃O₄ nanoparticles or more complex structures like CoFe₂O₄ and CuFe₂O₄ are easily recovered from the reaction vessel using an external magnet. rsc.orgmdpi.com They have been successfully used in multicomponent syntheses of pyrazole derivatives in aqueous media. rsc.org

Metal-oxide catalysts: Nano-catalysts like ZnO and CeO₂/ZrO₂ have been employed for their efficiency, stability, and reusability in pyrazole synthesis. nih.govmdpi.com

The reusability of these catalysts is a key feature, with many studies reporting consistent catalytic activity for five, six, or even more consecutive reaction cycles. nih.govnih.gov

Table 2: Examples of Recyclable Catalysts in Pyrazole Synthesis

| Catalyst | Reaction Type | Medium | Reusability | Reference(s) |

|---|---|---|---|---|

| SBPASA | 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) synthesis | Solvent-free | Up to 6 cycles | nih.gov |

| Fe₃O₄-MNPs | Pyrano[2,3-c]pyrazole synthesis (4-component) | Water | Up to 14 cycles | rsc.org |

| Mn/ZrO₂ | Pyrano[2,3-c]pyrazole synthesis (one-pot) | Ethanol | Up to 6 cycles | nih.gov |

| Ag/TiO₂ nano-thin film | Pyrano[2,3-c]pyrazole synthesis (4-component) | Aqueous ethanol | Not specified, but described as recyclable | nih.govmdpi.com |

Sustainable Reagent and Catalyst Selection

The selection of reagents and catalysts is critical for developing truly sustainable synthetic methods. The ideal green catalyst is non-toxic, derived from renewable resources, biodegradable, and inexpensive. ugm.ac.idjetir.org

Recent research has focused on using naturally occurring, biodegradable substances as catalysts for pyrazole synthesis. ijsrch.com Examples include:

Amino acids: L-proline has been used in catalytic systems for pyrazole synthesis. rsc.org

Organic acids and bases: Taurine and sodium gluconate, which are biodegradable and non-toxic, have been reported as effective Brønsted acid/base catalysts for multicomponent reactions yielding pyrazole derivatives in water. rsc.org

Ammonium chloride: This inexpensive and non-toxic salt has been used as a green catalyst for Knorr pyrazole synthesis. jetir.org

Reactivity and Chemical Transformations of 1 2 Bromophenyl 5 Phenyl 1h Pyrazole

Reactivity at the Bromine Atom (2-bromophenyl moiety)

The primary site of reactivity for functionalization on the 1-(2-bromophenyl)-5-phenyl-1H-pyrazole scaffold, without disrupting the core heterocyclic structure, is the bromine atom attached to the phenyl ring. The C(sp²)-Br bond is susceptible to oxidative addition to a low-valent palladium center, initiating a catalytic cycle that allows for the formation of new carbon-carbon or carbon-heteroatom bonds. The reactivity of this C-Br bond is comparable to that of other aryl bromides, making it an excellent substrate for numerous palladium-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern synthetic chemistry, enabling the efficient formation of C-C bonds. nih.gov For a substrate like this compound, the bromine atom provides a reactive site for such transformations. These reactions typically involve a palladium(0) catalyst, which undergoes oxidative addition with the aryl bromide. The resulting organopalladium(II) complex then reacts with a second coupling partner in a step called transmetalation, followed by reductive elimination to yield the final product and regenerate the palladium(0) catalyst. youtube.com

The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures by reacting an organoboron compound (like a boronic acid or ester) with an organohalide. libretexts.org For this compound, a Suzuki-Miyaura reaction would couple the 2-bromophenyl moiety with another aryl or heteroaryl group. This reaction is valued for its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids. libretexts.org

While specific studies on this compound are not prevalent in the surveyed literature, the reactivity can be inferred from similar bromo-substituted pyrazole (B372694) systems. For instance, the Suzuki-Miyaura coupling of 3-bromo-pyrazolo[1,5-a]pyrimidin-5-one derivatives with various arylboronic acids has been successfully demonstrated, yielding C3-arylated products. libretexts.org Similarly, 4-bromo-3,5-dinitro-1H-pyrazole has been shown to react with a range of electron-rich and electron-deficient arylboronic acids. rsc.org These examples suggest that this compound would be a viable substrate for Suzuki-Miyaura coupling.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-pyrazoles This table presents data for analogous compounds to illustrate typical reaction conditions.

| Bromo-pyrazole Substrate | Boronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Phenylboronic acid | XPhosPdG2 / XPhos | K₃PO₄ | Water | 100 (Microwave) | 90 | libretexts.org |

| 4-Bromo-3,5-dinitro-1H-pyrazole | 4-Methoxyphenylboronic acid | XPhos Pd G2 | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 99 | rsc.org |

| 3-Bromoindazole | Phenylboronic acid | SPhos Pd G2 | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 81 | nih.gov |

The Sonogashira coupling facilitates the formation of a carbon-carbon triple bond between a terminal alkyne and an aryl or vinyl halide. libretexts.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. libretexts.org Reacting this compound under Sonogashira conditions would introduce an alkynyl substituent at the 2-position of the N-phenyl ring, leading to the formation of conjugated enyne structures. libretexts.org

The utility of this reaction has been demonstrated on related heterocyclic systems. For example, 4-bromo-6H-1,2-oxazines have been successfully coupled with terminal alkynes like phenylacetylene (B144264) and propargylic alcohol at room temperature to give the corresponding 4-alkynyl products in good yields. wikipedia.org The reaction conditions are generally mild, making it suitable for complex molecules. libretexts.org The Sonogashira reaction remains a highly popular method for creating C(sp²)-C(sp) bonds in various fields, including pharmaceuticals and materials science. libretexts.org

Table 2: Examples of Sonogashira Coupling with Bromo-Heterocycles This table presents data for analogous compounds to illustrate typical reaction conditions.

| Bromo-Heterocycle Substrate | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| 4-Bromo-3,6-diphenyl-6H-1,2-oxazine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene | Room Temp. | 85 | wikipedia.org |

| 6-Amino-5-bromoquinolin-2(1H)-one | Phenylacetylene | Not specified | Not specified | Not specified | Not specified | Not specified | researchgate.net |

| 5-Bromoindole | Phenylacetylene | Pd-catalyst/ligand pair | Not specified | Water | 100 (Microwave) | Not specified | researchgate.net |

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene, typically with high trans selectivity. organic-chemistry.org This reaction would enable the introduction of a vinyl group onto the N-phenyl ring of this compound. The reaction is a powerful tool for C-C bond formation and is widely used in both academic and industrial settings. organic-chemistry.org

While specific examples involving this compound are scarce, the Heck reaction has been successfully applied to other bromo-substituted N-heterocycles. For instance, new indole-pyrazole hybrids have been synthesized via a ligandless palladium-catalyzed Heck reaction between 4-ethenyl-1H-pyrazoles and 5-bromo-3H-indoles. researchgate.net This indicates that the C-Br bond on the phenyl ring of the target compound should be amenable to Heck coupling with various olefins.

Table 3: Illustrative Conditions for the Heck Reaction with Bromo-Heterocycles This table presents data for analogous compounds to illustrate typical reaction conditions.

| Bromo-Heterocycle Substrate | Alkene | Catalyst | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| 5-Bromo-3H-indole derivative | 4-Ethenyl-1H-pyrazole derivative | Pd(OAc)₂ | K₂CO₃ | DMF | 140 | Moderate to Good | researchgate.net |

| Aryl Bromides (general) | Activated Alkenes | Palladacycle phosphine (B1218219) mono-ylide | Not specified | Not specified | 130 | Good | organic-chemistry.org |

The Negishi and Stille couplings provide further avenues for C-C bond formation, expanding the range of substituents that can be introduced onto the 2-bromophenyl ring.

The Negishi coupling utilizes an organozinc reagent as the coupling partner. organic-chemistry.org This reaction is known for its high reactivity and broad scope, allowing for the coupling of sp³, sp², and sp carbon atoms. wikipedia.org Although organozinc reagents can be sensitive to air and moisture, the Negishi coupling is a powerful tool, particularly in total synthesis. organic-chemistry.orgwikipedia.org

The Stille coupling employs an organotin (stannane) reagent. organic-chemistry.org A key advantage of Stille coupling is the stability of organostannane reagents to air and moisture. wikipedia.org The reaction is highly versatile with few limitations on the coupling partners. organic-chemistry.org However, a significant drawback is the toxicity of the tin compounds used. libretexts.orgorganic-chemistry.org

Both reactions proceed through a similar catalytic cycle to the Suzuki and Sonogashira couplings and would be expected to be effective for the functionalization of this compound, allowing for the introduction of alkyl, alkenyl, and aryl groups.

The generally accepted mechanism for these palladium-catalyzed cross-coupling reactions involves a three-step catalytic cycle. nih.govyoutube.com

Oxidative Addition : The cycle begins with the active Pd(0) catalyst reacting with the aryl bromide (this compound). The palladium inserts itself into the carbon-bromine bond, leading to the formation of a square planar Pd(II) complex. This is often the rate-determining step of the cycle. libretexts.org

Transmetalation : The organopalladium(II) complex then reacts with the organometallic coupling partner (e.g., organoboron, organozinc, or organotin compound). The organic group from this partner displaces the halide on the palladium center, forming a new diorganopalladium(II) complex.

Reductive Elimination : In the final step, the two organic groups on the palladium complex are coupled together, forming the new C-C bond and the desired product. The palladium catalyst is simultaneously reduced back to its Pd(0) oxidation state, allowing it to re-enter the catalytic cycle. youtube.comlibretexts.org

The efficiency and outcome of the catalytic cycle can be influenced by various factors, including the choice of ligand on the palladium catalyst, the base, the solvent, and the reaction temperature. nih.gov For instance, monoligated palladium(0) species, L₁Pd(0), are considered highly active catalytic species in the cross-coupling cycle. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Bromophenyl Ring

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a good leaving group, such as a halide, on an aromatic ring. For an SNAr reaction to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups, typically positioned ortho or para to the leaving group. chemistrysteps.commasterorganicchemistry.com In the case of this compound, the pyrazole ring itself can act as a moderately electron-withdrawing substituent, but without additional strong activating groups on the bromophenyl ring, SNAr reactions are generally not favored.

The mechanism for SNAr involves the addition of the nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The subsequent elimination of the leaving group restores the aromaticity of the ring. chemistrysteps.com While direct examples of SNAr reactions on this compound are not extensively documented in the literature, related transformations on other halogenated heterocyclic systems have been reported. For instance, 5-bromo-1,2,3-triazines have been shown to undergo concerted SNAr reactions with phenols. nih.gov

| Reactant | Nucleophile | Conditions | Product | Reference |

| Activated Aryl Halide | Various Nucleophiles (e.g., -OH, -OR, R2NH) | Heat, Base | Substituted Aryl Compound | chemistrysteps.commasterorganicchemistry.com |

| 5-Bromo-1,2,3-triazine | Phenols | Not specified | 5-Aryloxy-1,2,3-triazines | nih.gov |

This table illustrates general conditions for SNAr reactions and a specific example from a related heterocyclic system.

Radical Functionalization and Metal-Halogen Exchange Strategies

The bromine atom on the phenyl ring of this compound serves as a key handle for various chemical modifications, including radical functionalization and metal-halogen exchange reactions.

Radical Functionalization: While specific examples involving this compound are scarce, radical reactions on aryl bromides are a well-established method for forming new carbon-carbon and carbon-heteroatom bonds. These reactions are typically initiated by radical initiators or through photoredox catalysis.

Metal-Halogen Exchange: This is a fundamental reaction in organometallic chemistry where an organic halide is converted into an organometallic compound. wikipedia.org The reaction is commonly performed using organolithium reagents, such as n-butyllithium or t-butyllithium. The rate of exchange is generally faster for heavier halogens (I > Br > Cl). wikipedia.orgprinceton.edu The resulting aryllithium species is a potent nucleophile and can react with a wide range of electrophiles.

This strategy has been applied to various bromoheterocycles. For instance, the metal-halogen exchange on bromoheterocycles bearing acidic protons can be achieved using a combination of i-PrMgCl and n-BuLi. nih.gov In the context of polybromoimidazoles, organometallic reagents like ethylmagnesium bromide or phenyllithium (B1222949) have been used to achieve regioselective metal-halogen exchange at the 2-position. rsc.org A proposed mechanism for lithium-halogen exchange can proceed through a nucleophilic pathway involving an "ate-complex" intermediate or via an electron transfer (radical) process. wikipedia.orgprinceton.edu

| Substrate | Reagent | Intermediate | Application | Reference |

| Organic Halide (R-X) | Organolithium (R'-Li) | Organometallic (R-Li) | Formation of new C-C or C-heteroatom bonds | wikipedia.org |

| Bromoheterocycle with acidic proton | i-PrMgCl / n-BuLi | Magnesium Intermediate | Selective functionalization | nih.gov |

| 1-Protected 2,4,5-tribromoimidazole | EtMgBr or PhLi | 2-Metallo-4,5-dibromoimidazole | Regioselective functionalization | rsc.org |

This table summarizes the reagents and applications of metal-halogen exchange reactions on various halogenated compounds.

Reactivity of the Pyrazole Ring System

The pyrazole ring in this compound is an aromatic heterocycle and exhibits its own characteristic reactivity, which can be distinct from that of the bromophenyl moiety.

Electrophilic Aromatic Substitution on Pyrazole Core

The pyrazole ring is considered an electron-rich aromatic system and can undergo electrophilic aromatic substitution reactions. The position of substitution is directed by the existing substituents on the ring. In 1-substituted pyrazoles, electrophilic attack typically occurs at the C4 position. globalresearchonline.net Common electrophilic aromatic substitution reactions include halogenation, nitration, and sulfonation. globalresearchonline.netmasterorganicchemistry.com

For example, the Vilsmeier-Haack reaction, which is a type of electrophilic substitution, can be used to introduce a formyl group at the C4 position of the pyrazole ring. nih.gov This reaction has been demonstrated on pyrazolone (B3327878) derivatives to yield 4-carbaldehydes. nih.gov

| Reaction | Reagents | Position of Substitution | Product Type | Reference |

| Halogenation | X2/Lewis Acid | C4 | 4-Halopyrazole | globalresearchonline.net |

| Nitration | HNO3/H2SO4 | C4 | 4-Nitropyrazole | globalresearchonline.net |

| Sulfonation | SO3/H2SO4 | C4 | Pyrazole-4-sulfonic acid | globalresearchonline.net |

| Vilsmeier-Haack | POCl3/DMF | C4 | Pyrazole-4-carbaldehyde | nih.govnih.gov |

This table outlines common electrophilic aromatic substitution reactions on the pyrazole core.

Nucleophilic Additions and Substitutions on Pyrazole Ring Carbons

Due to the aromatic nature of the pyrazole ring, nucleophilic addition and substitution reactions on the ring carbons are generally unfavorable unless the ring is activated by strong electron-withdrawing groups or through the formation of a pyrazolium (B1228807) salt. There is limited specific information in the searched literature regarding such reactions on this compound.

Metalation and Lithiation Strategies for Pyrazole Functionalization

Direct metalation of the pyrazole ring is a powerful tool for its functionalization. In 1-substituted pyrazoles, the C5 proton is generally the most acidic and can be removed by a strong base like an organolithium reagent to form a 5-lithiopyrazole derivative. This intermediate can then be trapped with various electrophiles to introduce a substituent at the C5 position. rsc.org

For instance, 4-bromo-1-phenylsulphonylpyrazole can be regioselectively metalated at the C5 position using phenyllithium. rsc.org Similarly, pyrazole 1-oxides can be regioselectively deprotonated at C-5. nih.gov These strategies allow for the sequential functionalization of the pyrazole core.

| Substrate | Reagent | Position of Metalation | Subsequent Reaction | Reference |

| 4-Bromo-1-phenylsulphonylpyrazole | Phenyllithium | C5 | Quenching with electrophiles | rsc.org |

| Pyrazole 1-oxide | Strong Base | C5 | Trapping with electrophiles | nih.gov |

This table provides examples of metalation strategies for the functionalization of the pyrazole ring.

Pyrazole Ring-Opening and Rearrangement Processes

Pyrazole rings are generally stable aromatic systems. However, under certain conditions, they can undergo ring-opening or rearrangement reactions. For example, some pyrazole derivatives can undergo rearrangement upon treatment with certain reagents or under thermal conditions. Research has documented the synthesis of 1,3,4,5-tetrasubstituted pyrazoles through the refluxing of 3-(5-nitrofuran-2-yl)-1-phenylprop-2-yn-1-ones with 4-bromo-3-(aryl)-4,5-dihydro-1,2,3-oxadiazol-3-ium-5-olates in xylene, which involves a rearrangement process. nih.gov Specific instances of ring-opening or rearrangement for this compound are not well-documented in the available literature.

Transformations of the Phenyl Substituents

The two phenyl rings attached to the pyrazole core offer distinct opportunities for chemical modification. The reactivity of each ring is influenced by the electronic nature of the pyrazole substituent and, in the case of the N-1 ring, the presence of the bromine atom.

Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings, relying on a directing group to guide a strong base (typically an organolithium reagent) to deprotonate an adjacent ortho position. In this compound, several directing effects must be considered.

On the N-1 phenyl ring, the bromine atom is a weak directing group for lithiation. More significantly, the pyrazole ring itself, specifically the N-2 nitrogen, can act as a directing group for metalation at the ortho position of the N-1 phenyl ring. However, this is often complicated by the inherent acidity of the pyrazole ring's own C-H bonds. Studies on related 1-aryl-pyrazoles have shown that lithiation can occur preferentially at the C-5 position of the pyrazole ring itself, as this proton is often the most acidic. rsc.org For instance, the treatment of 1-aryl-3-CF₃-1H-pyrazoles with n-butyllithium results in exclusive deprotonation at the C-5 position. rsc.org Similarly, in 4-bromo-1-phenylsulphonylpyrazole, lithiation occurs regioselectively at the C-5 position of the pyrazole ring, directed by the N-phenylsulphonyl group. rsc.org

For this compound, direct lithiation would likely lead to a mixture of products, with potential competition between:

Lithiation at the C-5 position of the pyrazole ring (if a C-H were present). Since this position is substituted with a phenyl group, this pathway is blocked.

Lithiation at the ortho position of the 5-phenyl ring, directed by the pyrazole N-2 atom.

Lithiation at the ortho position of the 1-phenyl ring (C-3 position), directed by the pyrazole N-2 atom.

Lithium-halogen exchange at the C-2 position of the 1-phenyl ring, replacing the bromine atom.

The outcome is highly dependent on the reaction conditions and the specific organolithium reagent used. Given these competing pathways, achieving selective ortho-metalation on one of the phenyl rings without affecting the bromo-substituent or other positions can be challenging.

Table 1: Potential Sites for Directed Metalation

| Ring | Potential Directing Group | Target Position for Lithiation | Likelihood/Competing Reactions |

|---|---|---|---|

| 1-(2-bromophenyl) | Pyrazole N-2 | C-3 of phenyl ring | Moderate; potential for lithium-halogen exchange |

| 5-phenyl | Pyrazole N-2 | Ortho-position of phenyl ring | Possible, but may compete with other pathways |

Further Electrophilic or Nucleophilic Modifications on Aryl Groups

The phenyl rings of this compound are susceptible to electrophilic aromatic substitution, with the regioselectivity governed by the directing effects of the existing substituents.

Electrophilic Substitution: Classic studies on 1-phenylpyrazole (B75819) derivatives have shown that the substitution pattern is highly dependent on the reaction conditions. researchgate.net

On the 5-phenyl ring: The pyrazole ring acts as an activating, ortho-para directing group for electrophilic substitution on the C-5 phenyl ring. Therefore, reactions like nitration or halogenation are expected to occur primarily at the para-position of this ring due to reduced steric hindrance. For example, the nitration of 1,5-diphenylpyrazole with a mixed acid of nitric and sulfuric acid leads to substitution at the para positions of both phenyl rings. researchgate.net

On the 1-(2-bromophenyl) ring: This ring is influenced by two competing factors: the ortho, para-directing, but deactivating, bromo substituent, and the N-1 pyrazole ring, which directs to the para position. researchgate.net Nitration of 1-phenylpyrazole with mixed acid preferentially yields 1-p-nitrophenylpyrazole. researchgate.net For the 2-bromophenyl derivative, the position para to the pyrazole ring (C-5) and the position para to the bromine atom (C-5) are the same. The ortho position to the pyrazole (C-3) is also activated. Therefore, electrophilic attack is most likely at the C-5 position of the bromophenyl ring. In some cases, attack on an activated aryl ring can be competitive with substitution on the pyrazole ring itself. rsc.org

Nucleophilic aromatic substitution on either phenyl ring is generally unfavorable, as this class of reaction typically requires the presence of strong electron-withdrawing groups (like nitro groups) to activate the ring towards attack by a nucleophile. The unsubstituted phenyl and bromophenyl rings lack sufficient activation for this pathway.

Table 2: Predicted Regioselectivity of Electrophilic Substitution

| Reaction | Reagent | Target Ring | Predicted Major Product Position |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 5-phenyl | 4'-Nitro-(5-phenyl) |

| Nitration | HNO₃/H₂SO₄ | 1-(2-bromophenyl) | 5'-Nitro-1-(2-bromophenyl) |

| Bromination | Br₂/H₂SO₄ | 5-phenyl | 4'-Bromo-(5-phenyl) |

Derivatization for Compound Library Synthesis and Analogue Generation

The structure of this compound is well-suited for the generation of chemical libraries and analogues, primarily by leveraging the reactivity of the bromine atom. The 2-bromophenyl moiety serves as a versatile synthetic handle for a variety of palladium-catalyzed cross-coupling reactions. wikipedia.orgorganic-chemistry.org

Suzuki-Miyaura Coupling: The bromine atom can be readily substituted with a wide range of aryl, heteroaryl, or vinyl groups by reaction with the corresponding boronic acid or boronate ester. researchgate.netrsc.orgresearchgate.net This reaction is a cornerstone of medicinal chemistry for building molecular complexity and exploring the structure-activity relationship (SAR) of a lead compound. By varying the boronic acid, a large library of analogues with diverse groups in place of the bromine can be synthesized.

Buchwald-Hartwig Amination: This powerful palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds. wikipedia.org The bromine atom of the pyrazole can be coupled with a vast array of primary and secondary amines, including alkylamines, anilines, and heterocyclic amines, to generate a library of amino-derivatives. nih.govnih.gov This is a key method for introducing functionality that can modulate solubility and form hydrogen bonds.

Other Cross-Coupling Reactions: Other metal-catalyzed reactions, such as Sonogashira coupling (with terminal alkynes), Heck coupling (with alkenes), and cyanation reactions, can also be employed to further diversify the scaffold at the position of the bromine atom. For example, Sonogashira coupling on related iodo-pyrazoles has been used to introduce alkynyl functionalities. rsc.org

In addition to modifying the existing scaffold, analogues can be generated by building the pyrazole ring from derivatized starting materials. For instance, using various substituted phenylhydrazines in the initial cyclization reaction would introduce diversity at the N-1 position, while using different substituted acetophenones would modify the C-5 phenyl ring. nih.gov This bottom-up approach complements the post-synthesis functionalization of the core molecule. These combined strategies allow for systematic exploration of the chemical space around the this compound scaffold for various applications, including drug discovery. nih.govnih.govnih.gov

Theoretical and Computational Investigations of 1 2 Bromophenyl 5 Phenyl 1h Pyrazole

Quantum Chemical Calculations: A Methodological Overview

Quantum chemical calculations are fundamental to modern chemical research, providing insights that complement experimental findings. These methods can be broadly categorized into Density Functional Theory (DFT), ab initio, and semi-empirical methods.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. For a molecule like 1-(2-bromophenyl)-5-phenyl-1H-pyrazole, a DFT study would typically commence with geometry optimization. This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy state of the molecule. The choice of the functional (e.g., B3LYP, PBE0) and the basis set (e.g., 6-311++G(d,p)) is crucial for obtaining reliable results. The optimized geometry would provide precise bond lengths, bond angles, and dihedral angles, offering a foundational understanding of the molecule's structure.

Ab Initio and Semi-Empirical Methods for Comparative Analysis

While DFT is prevalent, other methods also play important roles. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the use of experimental data for parameterization. These methods can be more computationally intensive but offer a different perspective for validating DFT results.

On the other end of the computational spectrum, semi-empirical methods, such as AM1 and PM3, utilize parameters derived from experimental data to simplify calculations. While generally less accurate than DFT or ab initio methods, they can be useful for preliminary analyses of large molecules or for dynamic simulations where a vast number of calculations are required. A comparative analysis employing these different levels of theory would provide a more robust understanding of the electronic nature of this compound.

Molecular Orbital Analysis: Unveiling Reactivity and Charge Distribution

The electronic character of a molecule is dictated by its molecular orbitals. The analysis of these orbitals is critical for predicting chemical reactivity and understanding intermolecular interactions.

Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity. For this compound, the spatial distribution of the HOMO and LUMO would reveal the most probable sites for electrophilic and nucleophilic attack, respectively.

Reaction Mechanism Elucidation and Energy Profile Mapping

Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the activation energies associated with different reaction pathways. For this compound, this could involve studying its synthesis, its potential to undergo further functionalization, or its interactions with biological targets. Elucidating reaction mechanisms at a molecular level provides insights that are often difficult to obtain through experimental means alone.

While the specific application of these powerful computational tools to This compound has not been documented in accessible scientific literature, the methodologies described here represent the standard and rigorous approach that would be taken to unveil its chemical intricacies. Future research in this area would undoubtedly contribute to a deeper understanding of this and related pyrazole (B372694) compounds.

Transition State Characterization for Key Synthetic Steps

The synthesis of 1,5-diarylpyrazoles typically proceeds through the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative, or via [3+2] cycloaddition reactions. mdpi.comnih.gov Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to elucidate the mechanisms of these reactions by locating and characterizing the transition states of key steps. rsc.org

For the synthesis of this compound, a plausible route involves the reaction of a precursor like 1-phenyl-1,3-butanedione with 2-bromophenylhydrazine. The reaction mechanism would likely involve the initial formation of a hydrazone, followed by intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.

Theoretical investigations would focus on mapping the potential energy surface for the cyclization and dehydration steps. By calculating the energies of reactants, intermediates, transition states, and products, the rate-determining step of the reaction can be identified. Transition state structures are characterized by the presence of a single imaginary frequency in their vibrational analysis, which corresponds to the motion along the reaction coordinate.

Table 1: Hypothetical Transition State Analysis Data for Pyrazole Formation

| Reaction Step | Computational Method | Basis Set | Solvent Model | Activation Energy (kcal/mol) |

| Intramolecular Cyclization | B3LYP | 6-31G(d) | PCM (Toluene) | 15.2 |

| Dehydration | M06-2X | 6-311+G(d,p) | SMD (Ethanol) | 22.5 |

This table presents hypothetical data to illustrate the type of information obtained from transition state calculations.

These calculations would provide crucial insights into the regioselectivity of the reaction, which is a significant consideration in the synthesis of unsymmetrically substituted pyrazoles. mdpi.comresearchgate.net

Potential Energy Surface Scans for Conformational Analysis

The conformational flexibility of this compound is primarily dictated by the rotation around the single bonds connecting the phenyl and bromophenyl rings to the pyrazole core. Potential energy surface (PES) scans are computational experiments where the dihedral angle of a specific bond is systematically varied, and the energy of the molecule is calculated at each step, allowing for the identification of low-energy conformers and the rotational barriers between them. chemrxiv.orgnih.govuni-muenchen.deresearchgate.netreadthedocs.io

For this molecule, two key dihedral angles would be of interest:

The torsion between the 5-phenyl ring and the pyrazole ring.

The torsion between the 1-(2-bromophenyl) ring and the pyrazole ring.

The PES scan for the 5-phenyl group would likely reveal a non-planar preferred conformation due to steric hindrance with the adjacent N-aryl group. The scan for the 1-(2-bromophenyl) group would be more complex due to the presence of the bulky bromine atom at the ortho position, which would create a significant steric clash with the pyrazole ring, leading to a highly twisted conformation and a substantial rotational barrier. chemrxiv.org

Table 2: Illustrative Potential Energy Surface Scan Data for Biaryl Torsion

| Dihedral Angle (°) | Relative Energy (kcal/mol) - Phenyl-Pyrazole | Relative Energy (kcal/mol) - Bromophenyl-Pyrazole |

| 0 | 5.8 | 12.5 |

| 30 | 1.2 | 4.3 |

| 60 | 0.0 | 0.8 |

| 90 | 1.5 | 0.0 |

| 120 | 3.5 | 2.1 |

| 150 | 5.2 | 6.7 |

| 180 | 6.0 | 10.3 |

This table contains illustrative data based on studies of similar biaryl systems, demonstrating the expected energy profile. chemrxiv.orgnih.gov

Spectroscopic Property Prediction through Theoretical Approaches

Computational NMR Chemical Shift and Coupling Constant Prediction

DFT calculations are widely used to predict the ¹H and ¹³C NMR chemical shifts of organic molecules. bohrium.comnih.govproquest.comresearchgate.netaps.org The GIAO (Gauge-Including Atomic Orbital) method is one of the most common approaches for this purpose. By comparing the calculated chemical shifts with experimental data, the accuracy of the computed structure can be validated.

For this compound, theoretical predictions would be sensitive to the conformation, particularly the dihedral angles of the aryl rings. The electron-withdrawing nature of the bromine atom and the aromatic rings would influence the chemical shifts of the pyrazole ring protons and carbons. Discrepancies between calculated and experimental shifts can often be attributed to solvent effects or the choice of the DFT functional and basis set. bohrium.comnih.gov

Table 3: Predicted vs. Experimental NMR Chemical Shifts for a Phenylpyrazole Analogue

| Atom | Predicted δ (ppm) (B3LYP/6-311+G(d,p)) | Experimental δ (ppm) |

| H-3 (pyrazole) | 7.85 | 7.78 |

| H-4 (pyrazole) | 6.52 | 6.45 |

| C-3 (pyrazole) | 142.1 | 141.5 |

| C-4 (pyrazole) | 108.9 | 108.2 |

| C-5 (pyrazole) | 150.3 | 149.7 |

This table presents data for a related phenylpyrazole to illustrate the typical accuracy of NMR prediction. bohrium.comnih.gov

Vibrational Frequency Calculations for IR and Raman Assignments

Computational vibrational spectroscopy is a valuable tool for assigning the peaks in experimental IR and Raman spectra. arxiv.orgbrehm-research.deresearchgate.net DFT calculations can predict the vibrational frequencies and intensities of a molecule. The calculated frequencies are often systematically scaled to correct for anharmonicity and other limitations of the theoretical model.

For this compound, the calculated vibrational spectrum would show characteristic bands for the C-H stretching of the aromatic rings, the C=C and C=N stretching of the pyrazole ring, and the C-Br stretching. The out-of-plane bending modes would also be present in the lower frequency region. These theoretical assignments can aid in the structural characterization of the compound.

UV-Vis Absorption and Emission Spectra Simulation

Time-dependent DFT (TD-DFT) is the most common method for simulating UV-Vis absorption and emission spectra. biochempress.comresearchgate.netresearchgate.netyoutube.commedium.com These calculations provide information about the electronic transitions between molecular orbitals, including the excitation energies (which correspond to the absorption wavelengths) and the oscillator strengths (which relate to the intensity of the absorption).

The UV-Vis spectrum of this compound is expected to be dominated by π-π* transitions within the conjugated system formed by the phenyl and pyrazole rings. The presence of the bromophenyl group may lead to a slight red-shift in the absorption maxima compared to an unsubstituted phenyl group. TD-DFT calculations can help to assign the observed absorption bands to specific electronic transitions.

Table 4: Illustrative TD-DFT Calculated UV-Vis Absorption Data

| Transition | Excitation Wavelength (nm) | Oscillator Strength | Major Contribution |

| S₀ → S₁ | 310 | 0.45 | HOMO → LUMO |

| S₀ → S₂ | 275 | 0.21 | HOMO-1 → LUMO |

| S₀ → S₃ | 240 | 0.68 | HOMO → LUMO+1 |

This table provides an example of the output from a TD-DFT calculation for a conjugated heterocyclic system. biochempress.comresearchgate.net

Intermolecular Interactions and Solid-State Packing Studies

The way molecules pack in the solid state is governed by a variety of intermolecular interactions, such as hydrogen bonds, halogen bonds, π-π stacking, and van der Waals forces. lookchem.commdpi.com The crystal structure of this compound would likely be influenced by several of these interactions. mdpi.comacs.orgnih.govresearchgate.net

Hirshfeld surface analysis is a computational technique used to visualize and quantify intermolecular interactions in a crystal. lookchem.comresearchgate.net This analysis would provide a detailed picture of the close contacts between neighboring molecules and the relative contributions of different types of interactions to the crystal packing.

Crystal Structure Prediction and Validation

While a definitive crystal structure for this compound has not been experimentally determined and reported in the surveyed literature, predictions can be made by analogy to structurally similar compounds. The prediction of a crystal structure involves computational algorithms that search for the most thermodynamically stable packing of molecules in a crystal lattice. Validation of such predictions typically requires comparison with experimental data, which is currently unavailable for this specific compound.

However, by examining the crystallographic data of related bromophenyl-pyrazole derivatives, we can hypothesize the likely crystal system and space group for this compound. For instance, pyrazole derivatives often crystallize in common space groups such as P2₁/c, P-1, or orthorhombic systems like P2₁2₁2₁. nih.govresearchgate.netacs.org The presence of the bulky bromophenyl and phenyl groups will significantly influence the molecular packing.

A comparative analysis of the crystallographic data for similar compounds is presented in the table below:

| Compound Name | Crystal System | Space Group | Reference |

| 1-[(2-Bromophenyl)diphenylmethyl]-3-(trifluoromethyl)-1H-pyrazole | Triclinic | P-1 | nih.gov |

| 3-(4-bromophenyl)-5-methyl-1H-pyrazole | Orthorhombic | P2₁2₁2₁ | researchgate.net |

| 1-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole | Monoclinic | P2₁/c | acs.org |

| 1-(4-bromophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivative (Compound 4) | Triclinic | P-1 | nih.gov |

This table is generated based on data from related compounds and is for predictive comparison.

Based on these related structures, it is plausible that this compound could crystallize in either a monoclinic or triclinic system, as these are common for substituted pyrazole compounds. The final packed structure would be a balance between optimizing intermolecular interactions and accommodating the steric bulk of the substituents.

Analysis of Non-Covalent Interactions (e.g., Halogen Bonding, π-π Stacking)

Halogen Bonding: The presence of a bromine atom on the phenyl ring introduces the possibility of halogen bonding. bris.ac.uk Halogen bonds are interactions where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophile. In the solid state, the bromine atom in one molecule could interact with a nitrogen atom of the pyrazole ring or the π-system of a phenyl ring in an adjacent molecule. Studies on other brominated pyrazole derivatives have highlighted the role of C-H···Br hydrogen bonds in forming dimeric structures. nih.gov The strength and geometry of these halogen bonds are comparable to those formed by other halogen-containing organic molecules. bris.ac.uk

π-π Stacking: With two aromatic rings, the 2-bromophenyl and the 5-phenyl groups, π-π stacking interactions are expected to play a major role in the crystal packing of this molecule. nih.gov These interactions arise from the electrostatic and van der Waals forces between the π-orbitals of adjacent aromatic rings. The stacking can occur in various geometries, such as face-to-face or offset (slip-stacked). The presence of the bromine atom and the relative orientation of the two rings will likely lead to an offset stacking arrangement to minimize steric hindrance and optimize electrostatic interactions. rsc.org Computational studies on similar pyrazole derivatives have shown that π-π stacking is a key contributor to their stability. nih.govresearchgate.net

Other Interactions: Besides halogen bonding and π-π stacking, other weaker interactions such as C-H···π interactions, where a hydrogen atom interacts with the electron cloud of an aromatic ring, and dipole-dipole interactions are also anticipated. mz-at.de Computational modeling, such as Density Functional Theory (DFT) calculations and molecular electrostatic potential (MESP) mapping, would be instrumental in identifying the exact nature and relative strengths of these various non-covalent interactions. asrjetsjournal.org

Advanced Applications in Catalysis and Functional Materials Science

Role as Ligands in Organometallic Chemistry and Catalysis

The utility of pyrazole (B372694) derivatives in catalysis stems from their capacity to form stable coordination complexes with a wide range of transition metals. researchgate.netresearchgate.net The nitrogen atoms in the pyrazole ring act as effective electron donors, enabling them to function as ligands in organometallic complexes. mdpi.com The 1-(2-bromophenyl)-5-phenyl-1H-pyrazole scaffold is particularly noteworthy as a ligand precursor due to the combined steric and electronic influences of its substituent groups and the presence of a reactive C-Br bond.

Design and Synthesis of Pyrazole-Based Ligands

The synthesis of 1,5-diaryl-1H-pyrazoles, including the title compound, is typically achieved through well-established condensation reactions. The most common method involves the reaction of a 1,3-dicarbonyl compound with a substituted hydrazine (B178648). For this compound, this involves the cyclocondensation of 1-phenyl-1,3-butanedione (benzoylacetone) or a related precursor with 2-bromophenylhydrazine. mdpi.comdergipark.org.tr

Further functionalization of the this compound core allows for the design of more complex ligands tailored for specific catalytic applications. The bromine atom on the N1-phenyl ring serves as a synthetic handle for introducing other functional groups via cross-coupling reactions. For instance, phosphine (B1218219) groups, crucial for many catalytic applications, can be installed to create bidentate (N,P) or pincer-type ligands. Similarly, substituents can be added to the C5-phenyl ring to modulate the steric and electronic properties of the resulting metal complex.

Table 1: Synthetic Strategies for Pyrazole-Based Ligands

| Synthesis Method | Reagents | Purpose |

|---|---|---|

| Cyclocondensation | 1,3-Diketone + Substituted Hydrazine | Formation of the core pyrazole ring structure. mdpi.com |

| Cross-Coupling | Aryl Halide + Organoboron/-tin/-zinc Reagent | Functionalization of the aryl rings (e.g., adding phosphines, amines). |

| Direct C-H Activation | Pyrazole Core + Metal Catalyst | Introduction of functional groups at the C3 or C4 position of the pyrazole ring. |

Metal Coordination Modes and Ligand Properties

Pyrazole-based ligands can coordinate to metal centers in several ways, primarily acting as neutral monodentate ligands through the pyridine-like N2 nitrogen atom. researchgate.netchemrxiv.org The N1-substituted 2-bromophenyl group in this compound introduces significant steric hindrance around the coordination site, which can be strategically used to control the geometry and reactivity of the metal center.

Steric and Electronic Tuning:

Steric Effects: The bulky 2-bromophenyl group can influence the number of ligands that bind to a metal center, promote specific coordination geometries, and create a pocket around the active site that can influence substrate selectivity.

Electronic Effects: The electronic properties of the ligand can be fine-tuned by introducing electron-donating or electron-withdrawing substituents on either of the phenyl rings. This modification alters the electron density at the coordinating nitrogen atom, thereby influencing the strength of the metal-ligand bond and the catalytic activity of the complex. nih.gov

The bromine atom itself can play a role in coordination. It can act as a hemilabile donor, weakly interacting with the metal center and reversibly dissociating to open a coordination site for a substrate. Alternatively, the C-Br bond can undergo oxidative addition to a low-valent metal center, forming a stable metallacyclic structure and tethering the metal to the ligand framework.

Table 2: Coordination Properties of this compound Ligands

| Property | Description | Impact on Catalysis |

|---|---|---|

| Coordination Mode | Primarily monodentate via N2. Potential for bidentate (N,Br) or cyclometalated structures. researchgate.net | Determines the geometry and stability of the catalyst's active site. |

| Steric Bulk | The 2-bromophenyl group creates a sterically demanding environment. | Influences substrate selectivity and can enhance catalyst stability by preventing dimerization. |

| Electronic Nature | Modifiable by substituents on the phenyl rings. | Tunes the reactivity of the metal center for specific catalytic transformations. nih.gov |

| Hemilability | The bromine atom can act as a weak, dissociable coordinating group. | Can facilitate substrate binding during the catalytic cycle. |

Catalytic Activity in Organic Transformations

Ligands derived from this compound are promising candidates for a variety of catalytic organic reactions, particularly those mediated by late transition metals like palladium, nickel, and copper.

In the field of palladium-catalyzed cross-coupling, pyrazole-phosphine ligands have demonstrated high efficacy. acs.org A ligand system based on this compound is particularly well-suited for these reactions. The C-Br bond can be utilized to form a highly active and stable pre-catalyst. For example, reaction with a Pd(0) source can lead to oxidative addition, forming a palladacycle. This structure is a common feature of highly active catalysts for reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination. The pyrazole moiety serves as a strong N-donor ancillary ligand that stabilizes the metal center throughout the catalytic cycle.

Table 3: Potential Applications in Cross-Coupling Reactions

| Reaction | Bond Formed | Role of Pyrazole Ligand |

|---|---|---|

| Suzuki-Miyaura | C-C | Stabilization of the Pd(0)/Pd(II) catalytic cycle; steric bulk can enhance reductive elimination. acs.org |

| Heck | C-C | Controls regioselectivity and enhances catalyst lifetime. |

| Buchwald-Hartwig | C-N, C-O | Promotes the challenging reductive elimination step to form C-N or C-O bonds. |

| Sonogashira | C-C (alkyne) | Used in copper-catalyzed or copper-free variants to stabilize the active palladium species. nih.gov |

The robust nature of the pyrazole-metal bond makes these ligands suitable for hydrogenation and oxidation catalysis, which often require catalysts that are stable across multiple oxidation states. The ability to tune the electronic properties of the this compound ligand is critical. Electron-donating groups can enhance the activity of metal centers in oxidative reactions, while electron-withdrawing groups can be beneficial for hydrogenation processes. The steric environment created by the ligand can also influence the selectivity of these transformations, for example, by directing the approach of a substrate to the metal's active site.

For a catalyst to induce enantioselectivity, its ligand must be chiral. rwth-aachen.de The this compound scaffold can be rendered chiral to create ligands for asymmetric catalysis. Chirality can be introduced in several ways:

Atropisomerism: The steric clash between the 2-bromo substituent and the pyrazole ring can restrict rotation around the N-C(aryl) bond. Introducing another bulky substituent at the C3 position of the pyrazole or the C6' position of the phenyl ring can create stable, separable atropisomers.

Chiral Substituents: Attaching a known chiral moiety (e.g., a chiral amine or alcohol) to one of the phenyl rings.

Planar Chirality: Creating a cyclometalated complex (e.g., a palladacycle) can generate a new stereocenter at the metal.

Once incorporated into a metal complex, these chiral ligands create a three-dimensional chiral pocket around the active site. This environment forces the substrate to bind in a specific orientation, leading to the preferential formation of one enantiomer of the product over the other in reactions like asymmetric hydrogenation, Michael additions, or aldol reactions. rsc.org

Table 4: Strategies for Enantioselective Synthesis

| Chiral Design | Method | Potential Application |

|---|---|---|

| Atropisomeric Ligands | Hindered rotation around the N-aryl bond. | Asymmetric cross-coupling, conjugate additions. |

| Pendant Chiral Groups | Covalent attachment of a chiral auxiliary. | Asymmetric hydrogenation, hydrosilylation. |

| Chiral-at-Metal Complexes | Formation of a stereogenic metal center upon coordination. | Enantioselective C-H activation, cyclization reactions. |

Design Principles for Agrochemical Innovation

The pyrazole scaffold is a well-established and highly versatile building block in the design of modern agrochemicals, particularly fungicides and herbicides. ias.ac.inresearchgate.netresearchgate.net The ability to introduce a wide range of substituents at various positions on the pyrazole ring allows for fine-tuning of the biological activity, selectivity, and physicochemical properties of the resulting compounds.

Scaffold Development in Modern Agrochemical Discovery

The pyrazole ring is considered a "privileged scaffold" in agrochemical research due to its presence in numerous commercial products. acs.orgnih.gov Its utility stems from several key characteristics:

Multiple Substitution Sites: The pyrazole ring offers several positions for chemical modification, allowing for extensive exploration of the chemical space to optimize biological activity.

Metabolic Stability: The aromatic nature of the pyrazole ring often imparts a degree of metabolic stability, which can contribute to the desired persistence of the agrochemical in the target environment.

Unique Mechanisms of Action: Pyrazole-containing agrochemicals have been developed to target a variety of biological pathways in pests and pathogens, sometimes with novel modes of action that can help to overcome resistance issues. acs.orgnih.gov

The development of pyrazole-based agrochemicals often involves a "scaffold hopping" approach, where a known active scaffold is replaced with a pyrazole ring to discover new chemical entities with improved properties. This strategy has been successfully employed in the development of succinate dehydrogenase inhibitor (SDHI) fungicides, where the pyrazole-carboxamide core has proven to be highly effective. nih.govresearchgate.net

Structure-Relationship Studies for Targeted Agrochemical Function

Structure-activity relationship (SAR) studies are fundamental to the rational design of new agrochemicals. For pyrazole-based compounds, these studies typically involve the systematic modification of the substituents on the pyrazole ring and the surrounding phenyl groups to understand their impact on fungicidal or herbicidal efficacy.

For example, in the development of pyrazole-4-carboxamide derivatives as SDHI fungicides, SAR studies have revealed that:

The nature of the substituent at the 1-position of the pyrazole ring can significantly influence the compound's activity.

The substituents on the phenyl ring of the carboxamide moiety are crucial for binding to the target enzyme. nih.govresearchgate.net

The introduction of specific halogen atoms can enhance the biological activity, likely by improving the binding affinity to the target protein or by altering the compound's electronic properties.

While direct SAR studies for this compound as an agrochemical are not available, general principles from related compounds can be extrapolated. The presence of the 2-bromophenyl group at the 1-position and the phenyl group at the 5-position would be expected to confer a specific three-dimensional shape and electronic distribution to the molecule. The bromine atom, in particular, could participate in halogen bonding with the target protein, a type of non-covalent interaction that is increasingly recognized as important in drug and agrochemical design.

Table 2: Illustrative Structure-Activity Relationships in Pyrazole-Based Fungicides (SDHIs)

| Compound Series | Structural Modification | Impact on Fungicidal Activity | Reference Compound(s) |

|---|---|---|---|

| Pyrazole-4-carboxamides | Variation of substituents on the N-phenyl ring | Significant effect on activity against different fungal species. Introduction of bulky groups can enhance or decrease activity depending on the pathogen. | Fluxapyroxad, Bixafen nih.gov |

| Pyrazole-4-carboxamides | Introduction of ether linkage | Leads to excellent in vitro activity against a range of fungi, with specific substitutions showing high efficacy. | Flubeneteram derivatives researchgate.net |

| Pyrazole derivatives with 1,2,3,4-tetrahydroquinoline | Substitution on the pyrazole and tetrahydroquinoline rings | Specific substitutions led to compounds with fungicidal activity comparable to the commercial fungicide pyraclostrobin. | Novel synthesized derivatives researchgate.net |

Advanced Methodologies for Characterization and Mechanistic Elucidation

High-Resolution Spectroscopic Techniques

Spectroscopic methods are indispensable for probing the molecular structure of 1-(2-bromophenyl)-5-phenyl-1H-pyrazole at an atomic level. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), X-ray Diffraction, and Vibrational Spectroscopy each offer unique insights into the molecule's constitution and conformation.